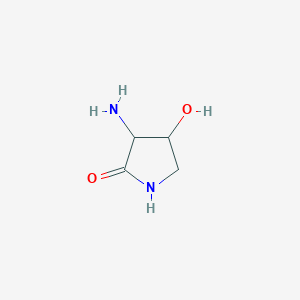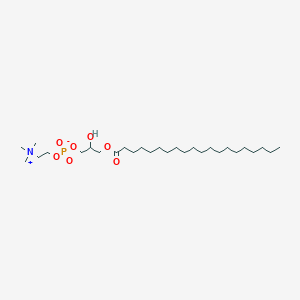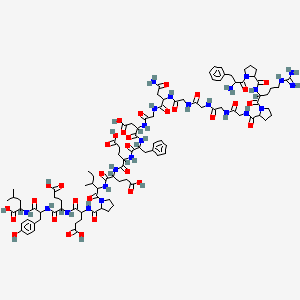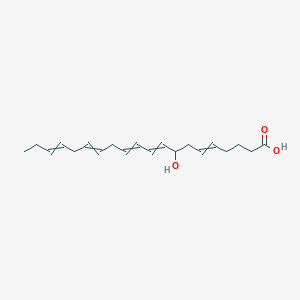![molecular formula C10H13KN5O7P B13383653 Potassium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13383653.png)
Potassium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate involves the phosphorylation of adenosine diphosphate with ribose. The reaction typically requires specific conditions such as controlled pH, temperature, and the presence of catalysts to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale biochemical synthesis using microbial fermentation processes. These methods are optimized for high yield and purity, ensuring that the compound can be produced efficiently for various applications .
化学反応の分析
Types of Reactions
Potassium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms .
科学的研究の応用
Potassium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: It plays a crucial role in cellular processes, including energy transfer and signal transduction.
Medicine: It is studied for its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of pharmaceuticals and other biochemical products
作用機序
The mechanism of action of Potassium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate involves its interaction with specific molecular targets and pathways. It acts as a substrate for various enzymes, facilitating biochemical reactions essential for cellular function. The compound’s effects are mediated through its role in energy transfer and signal transduction pathways .
類似化合物との比較
Similar Compounds
Adenosine triphosphate (ATP): Another important energy carrier in cells.
Nicotinamide adenine dinucleotide (NAD): A coenzyme involved in redox reactions.
Flavin adenine dinucleotide (FAD): Another coenzyme involved in redox reactions.
Uniqueness
Potassium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate is unique due to its specific role in energy transfer and signal transduction. Unlike ATP, which is primarily involved in energy storage and transfer, this compound has a more specialized role in cellular signaling and regulation .
特性
分子式 |
C10H13KN5O7P |
|---|---|
分子量 |
385.31 g/mol |
IUPAC名 |
potassium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C10H14N5O7P.K/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);/q;+1/p-1 |
InChIキー |
WADAUMZGCLRVDM-UHFFFAOYSA-M |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)[O-])O)O)N.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[13-(1-Carboxyethyl)-5,7,12,14-tetraoxo-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaen-6-yl]propanoic acid](/img/structure/B13383589.png)
![N-[1-(2-fluorophenyl)ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B13383596.png)
![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B13383604.png)
![(1S,3aR,6aS)-1-Boc-octahydrocyclopenta[c]pyrrole Oxalate](/img/structure/B13383605.png)

![9,10-Dihydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B13383611.png)


![N-methyl-4-[2-(1-methyl-1lambda~5~-pyridin-4-yl)vinyl]-N-octadecylaniline](/img/structure/B13383645.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propanoic acid](/img/structure/B13383647.png)
![1-benzyl-N-[2-[N-(carboxymethyl)-C-phenylcarbonimidoyl]phenyl]pyrrolidine-2-carboximidate;nickel](/img/structure/B13383661.png)
![4-Propan-2-yl-2-[3-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)pentan-3-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13383669.png)

